3-hexyl-4,8-dimethyl-7-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-2H-chromen-2-one
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Overview
Description
3-Hexyl-4,8-dimethyl-7-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromen-2-ones This compound is characterized by its complex structure, which includes a hexyl chain, dimethyl groups, and a phenylprop-2-en-1-yl ether moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-hexyl-4,8-dimethyl-7-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-2H-chromen-2-one can be achieved through a multi-step process involving the following key steps:
Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through the Pechmann condensation reaction, which involves the reaction of a phenol with a β-keto ester in the presence of an acid catalyst.
Introduction of the Hexyl and Dimethyl Groups: The hexyl and dimethyl groups can be introduced through alkylation reactions using appropriate alkyl halides and bases.
Etherification: The phenylprop-2-en-1-yl ether moiety can be introduced through an etherification reaction using phenylprop-2-en-1-ol and an appropriate activating agent such as a strong acid or base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3-Hexyl-4,8-dimethyl-7-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-2H-chromen-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
3-Hexyl-4,8-dimethyl-7-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-2H-chromen-2-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a probe in various chemical reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antioxidant, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-hexyl-4,8-dimethyl-7-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces or within cells.
Altering Gene Expression: Influencing the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Similar Compounds
- 3-Hexyl-7-hydroxy-4,8-dimethyl-2H-chromen-2-one
- 3-Benzyl-4,8-dimethyl-7-{[(2-methyl-2-propenyl)oxy]-2H-chromen-2-one
- 2-[(3-hexyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoic acid
Uniqueness
3-Hexyl-4,8-dimethyl-7-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-2H-chromen-2-one is unique due to its specific structural features, such as the presence of the phenylprop-2-en-1-yl ether moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C26H30O3 |
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Molecular Weight |
390.5 g/mol |
IUPAC Name |
3-hexyl-4,8-dimethyl-7-[(E)-3-phenylprop-2-enoxy]chromen-2-one |
InChI |
InChI=1S/C26H30O3/c1-4-5-6-10-15-23-19(2)22-16-17-24(20(3)25(22)29-26(23)27)28-18-11-14-21-12-8-7-9-13-21/h7-9,11-14,16-17H,4-6,10,15,18H2,1-3H3/b14-11+ |
InChI Key |
KYIRXIFWKZLLJZ-SDNWHVSQSA-N |
Isomeric SMILES |
CCCCCCC1=C(C2=C(C(=C(C=C2)OC/C=C/C3=CC=CC=C3)C)OC1=O)C |
Canonical SMILES |
CCCCCCC1=C(C2=C(C(=C(C=C2)OCC=CC3=CC=CC=C3)C)OC1=O)C |
Origin of Product |
United States |
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